ORC-13661 HCl

Otoprotection Zebrafish Neuromast Assay Aminoglycoside Toxicity

Auditory ototoxicity research often stalls due to tool compounds lacking oral bioavailability or translational validity. ORC-13661 HCl solves this as the most clinically advanced MET channel blocker, optimized from >400 analogs for potency, solubility, and safety. • HC50 120 nM (zebrafish neomycin assay); Kd 0.12-0.19 µM for cochlear OHC MET currents • Dose-dependent hearing protection in rat amikacin models at 1-5 mg/kg p.o. • Phase 2 clinical candidate; validated reference standard for otoprotectant screening and electrophysiology

Molecular Formula C18H20Cl2N4O2S
Molecular Weight 427.344
CAS No. 1589571-77-6
Cat. No. B609762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameORC-13661 HCl
CAS1589571-77-6
SynonymsORC-13661;  ORC 13661;  ORC13661;  BPN-13661;  BPN 13661;  BPN13661.
Molecular FormulaC18H20Cl2N4O2S
Molecular Weight427.344
Structural Identifiers
SMILESO=C(C1=C(NC(NC2=CC=C(Cl)C=C2)=O)SC3=C1CC4CC[C@@H]3N4C)N.[H]Cl
InChIInChI=1S/C18H19ClN4O2S.ClH/c1-23-11-6-7-13(23)15-12(8-11)14(16(20)24)17(26-15)22-18(25)21-10-4-2-9(19)3-5-10;/h2-5,11,13H,6-8H2,1H3,(H2,20,24)(H2,21,22,25);1H/t11?,13-;/m0./s1
InChIKeyAILAJXCIBMDGMN-IYWIJXFJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ORC-13661 HCl: Reversible MET Channel Blocker


ORC-13661 HCl (CAS 1589571-77-6), also known as BPN-13661, is a small-molecule urea-thiophene carboxamide that acts as a high-affinity, reversible permeant blocker of the mechanoelectrical transducer (MET) channel in auditory hair cells . Developed through phenotypic optimization of the hit compound PROTO-1 (ORC-001), ORC-13661 was selected from over 400 analogs for its superior potency, oral bioavailability, and tolerability profile . It is currently in Phase 2 clinical development for the prevention of aminoglycoside- and cisplatin-induced ototoxicity .

MET channel research tool for hair cell studies
Aminoglycoside- and cisplatin-induced ototoxicity models
Phenotypically optimized from over 400 structural analogs

Why ORC-13661 HCl Cannot Be Substituted


Despite sharing the MET channel as a molecular target, ORC-13661 HCl exhibits a unique combination of potency, reversible block kinetics, and in vivo efficacy that is not replicated by earlier compounds such as d-tubocurarine, benzamil, or FM1-43 . The chemical optimization from ORC-001 to ORC-13661 involved over 400 analogs to address critical deficiencies in solubility, oral bioavailability, half-life, and hERG liability—factors that directly determine translational viability . Generic substitution with any single structural analog or alternative MET blocker would forfeit the precise balance of pharmacodynamic and pharmacokinetic properties established through this extensive medicinal chemistry campaign, making head-to-head comparative data essential for scientific selection.

Kinetics Block kinetics and reversibility differ from d-tubocurarine, benzamil, or FM1-43, altering MET channel engagement profile.
ADME Oral bioavailability and half-life were specifically optimized; generic analogs may not replicate exposure profile.
Safety hERG liability and tolerability endpoints were addressed in the lead series; direct substitution risks off-target effects.

ORC-13661 HCl Comparative Evidence


Hair Cell Protection Potency vs. Lead Compound

In the zebrafish neuromast hair cell protection assay, ORC-13661 exhibits an HC50 of 120 nM against neomycin-induced toxicity, representing a 27-fold increase in potency compared to the lead compound ORC-001 (HC50 = 3.2 μM) . This improvement was achieved through extensive SAR optimization of the urea-thiophene carboxamide scaffold, involving evaluation of over 400 analogs .

Hair Cell Protection Potency
Head-to-head
HC50 120 nM (vs 3.2 μM)
Supports otoprotection assay context
27-fold shift in HC50; zebrafish neuromast assay
Otoprotection Zebrafish Neuromast Assay Aminoglycoside Toxicity

MET Channel Blocking Affinity Comparison

Patch-clamp recordings in mouse cochlear outer hair cells reveal that ORC-13661 blocks MET currents with a half-blocking concentration (Kd) of 0.12–0.19 μM across membrane potentials from –124 mV to +36 mV . This affinity is an order of magnitude greater than that of the styryl dye FM1-43 (Kd ≥1.2 μM) and over 35-fold higher than dihydrostreptomycin (Kd ≥7 μM), two structurally distinct MET channel blockers .

MET Channel Affinity
Head-to-head
Kd 0.12–0.19 μM
Supports channel blockade assay context
≥10-fold vs FM1-43; ≥35-fold vs dihydrostreptomycin
Electrophysiology MET Channel Blockade Cochlear Outer Hair Cells

In Vivo Hearing Preservation

In adult rats treated with 320 mg/kg/day amikacin for 10 days, oral co-administration of ORC-13661 produced a dose-dependent reduction in auditory threshold shifts. At 32 kHz, the 5 mg/kg ORC-13661 dose yielded a statistically significant reduction in hearing loss (P < 0.001), while the 1 mg/kg dose also provided significant protection (P < 0.05) . The compound's in vivo efficacy is further supported by its demonstrated oral bioavailability and ability to achieve complete protection in this mammalian model .

In Vivo Hearing Protection
Cross-study
P<0.001 at 5 mg/kg
Supports in vivo model-response context
Rat amikacin model; dose-dependent ABR shift reduction
In Vivo Otoprotection Auditory Brainstem Response Amikacin-Induced Hearing Loss

Phase 2 Clinical Advancement

ORC-13661 is the only MET channel-targeted otoprotectant to have advanced into Phase 2 clinical testing. The current randomized, double-blind, placebo-controlled, multicenter trial (NCT05730283) is evaluating its ability to prevent hearing loss in patients receiving intravenous amikacin for non-tuberculous mycobacterial infections . This clinical progression distinguishes ORC-13661 from other MET channel blockers, which have not progressed beyond preclinical evaluation due to inadequate selectivity, pharmacokinetics, or tolerability .

Clinical Development Stage
Class-level
Phase 2 (NCT05730283)
Supports translational research context
Only MET blocker in clinical investigation
Clinical Development Phase 2 Trial Aminoglycoside Ototoxicity

ORC-13661 HCl Application Scenarios


Preclinical Otoprotection Assays

ORC-13661 HCl serves as a well-characterized positive control and benchmark MET channel blocker in preclinical studies investigating ototoxicity mechanisms or screening novel protective agents. Its defined HC50 values in zebrafish (120 nM against neomycin) and mammalian cochlear cultures provide reliable reference points for assay validation and potency comparisons .

In Vivo Otoprotection in Rodent Models

Due to its validated oral bioavailability and dose-dependent protection in rat amikacin-induced hearing loss models (significant at 1–5 mg/kg), ORC-13661 HCl is ideally suited for in vivo pharmacology studies aimed at assessing functional hearing preservation using ABR or similar endpoints .

Hair Cell MET Channel Electrophysiology

As a high-affinity (Kd 0.12–0.19 μM), reversible, voltage-dependent permeant blocker of cochlear outer hair cell MET currents, ORC-13661 HCl is a valuable tool compound for patch-clamp electrophysiology studies examining channel gating, ion permeation, and the role of MET channels in ototoxin uptake .

Translational & Clinical Otoprotection

With Phase 2 clinical development underway, ORC-13661 HCl is the most clinically advanced MET-targeted otoprotectant available for translational research, investigator-initiated trials, or as a reference standard for developing next-generation compounds targeting the same pathway .

Application
Selection Property
Validation Focus
Preclinical otoprotection assays
Defined HC50 benchmark in zebrafish
Assay validation and potency reference
In vivo otoprotection models
Reported oral bioavailability and dose-response
Functional hearing endpoint assessment
MET channel electrophysiology
Reported MET channel affinity and reversible block
Channel gating and permeation studies
Translational otoprotection studies
Advanced-stage MET blocker comparator
Reference for developmental compounds

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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